molecular formula C6H5BrCl2FN B2869047 6-Bromo-3-chloro-2-fluoroaniline hydrochloride CAS No. 2247103-66-6

6-Bromo-3-chloro-2-fluoroaniline hydrochloride

Cat. No.: B2869047
CAS No.: 2247103-66-6
M. Wt: 260.92
InChI Key: VEXGHUTUSPELHA-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluoroaniline hydrochloride (C₆H₅BrCl₂FN, molecular weight: 260.92 g/mol) is a halogenated aromatic amine derivative characterized by the presence of bromine, chlorine, and fluorine substituents at positions 6, 3, and 2, respectively, on the benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

6-bromo-3-chloro-2-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN.ClH/c7-3-1-2-4(8)5(9)6(3)10;/h1-2H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXGHUTUSPELHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrCl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-Bromo-3-chloro-2-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Aniline Derivatives

Compound Name CAS Number Molecular Formula Substituent Positions (Br, Cl, F) Similarity Score* Key Features/Applications
6-Bromo-3-chloro-2-fluoroaniline hydrochloride 1515343-57-3† C₆H₅BrCl₂FN 6-Br, 3-Cl, 2-F 1.00 High solubility (HCl salt); synthesis intermediate
3-Bromo-6-chloro-2-fluoroaniline 1517200-74-6 C₆H₄BrClFN 3-Br, 6-Cl, 2-F 0.89 Lower polarity; potential for divergent reactivity
5-Bromo-3-chloro-2-fluoroaniline 1539469-93-6 C₆H₄BrClFN 5-Br, 3-Cl, 2-F 0.89 Altered steric profile; may affect binding in drug candidates
3-Bromo-5-chloro-2-fluoroaniline hydrochloride 943830-81-7 C₆H₅BrCl₂FN 3-Br, 5-Cl, 2-F 1.00 Similar solubility but distinct regiochemistry
6-Bromo-3-chloro-2-fluorobenzaldehyde 1114809-07-2 C₇H₃BrClFO 6-Br, 3-Cl, 2-F N/A Aldehyde derivative; precursor for cross-coupling reactions

*Similarity scores (0.00–1.00) are based on structural overlap with this compound .

Physicochemical and Functional Differences

Substituent Position Effects :

  • The 6-Br, 3-Cl, 2-F arrangement in the target compound creates a distinct electronic environment compared to isomers like 3-Br-6-Cl-2-F-aniline. Bromine at position 6 may increase steric hindrance in meta-substituted reactions, whereas chlorine at position 3 enhances electrophilic substitution susceptibility .
  • Hydrochloride salts (e.g., this compound vs. free base analogs) exhibit higher aqueous solubility, critical for HPLC analysis or biological screening .

Synthetic Utility :

  • The N-BOC-protected derivative (CAS 1820705-04-1) demonstrates the compound’s adaptability in multi-step syntheses, where protecting groups are essential for selective functionalization .
  • In contrast, 6-bromo-3-chloro-2-fluorobenzaldehyde (CAS 1114809-07-2) serves as a precursor for Suzuki-Miyaura coupling, leveraging the aldehyde group for further derivatization .

Stability and Handling :

  • Hydrochloride salts generally offer improved stability over free amines, reducing degradation during storage. This contrasts with analogs like 5-Bromo-3-chloro-2-fluoroaniline, which may require stringent anhydrous conditions .

Research Implications and Industrial Relevance

The structural nuances of this compound and its analogs underscore their versatility in drug discovery. For example:

  • Positional Isomers : Varied substitution patterns enable structure-activity relationship (SAR) studies to optimize pharmacological properties (e.g., potency, selectivity) .
  • Derivatization Potential: Functional groups introduced via intermediates like the benzaldehyde or N-BOC-protected forms expand utility in synthesizing heterocycles or bioactive molecules .

Biological Activity

6-Bromo-3-chloro-2-fluoroaniline hydrochloride is a halogenated aniline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by its unique substitution pattern, which influences its biological interactions and mechanisms of action. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, as well as its mechanisms of action and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H4BrClFNHCl\text{C}_6\text{H}_4\text{BrClF}\text{N}\cdot \text{HCl}

This compound features:

  • A bromine atom at the 6-position
  • A chlorine atom at the 3-position
  • A fluorine atom at the 2-position

These halogen substitutions significantly affect the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Antimicrobial Activity : Its derivatives have shown potential in inhibiting microbial growth, making them candidates for developing new antimicrobial agents.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) that demonstrate its efficacy:

Microorganism MIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Candida albicans32

These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promising results against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)5.0
A549 (lung cancer)4.5
HeLa (cervical cancer)6.0

These IC50 values indicate that the compound effectively inhibits cell growth at relatively low concentrations, suggesting a potent anticancer activity.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that derivatives of this compound exhibited bactericidal effects at concentrations significantly lower than conventional antibiotics, indicating a potential role in treating antibiotic-resistant infections .
  • Anticancer Research : In a series of experiments on human breast cancer cell lines, treatment with this compound resulted in increased apoptosis rates compared to untreated controls, highlighting its potential as an effective chemotherapeutic agent .

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